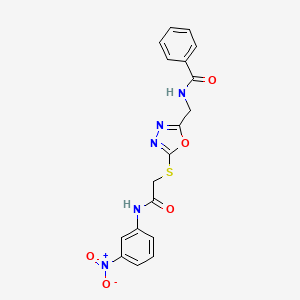

N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 2-oxoethyl group and a 3-nitrophenylamino moiety. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, as outlined in microwave-assisted and conventional protocols .

Properties

IUPAC Name |

N-[[5-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O5S/c24-15(20-13-7-4-8-14(9-13)23(26)27)11-29-18-22-21-16(28-18)10-19-17(25)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,25)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVHJVUKKCFRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, including potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound consists of several key functional groups:

- Benzamide moiety : Known for its role in enzyme inhibition.

- 1,3,4-Oxadiazole ring : Associated with antimicrobial and anticancer activities.

- Thioether linkage : Potentially enhances biological activity through increased reactivity.

Anticancer Properties

Research indicates that compounds containing oxadiazole structures often exhibit significant anticancer activity. The presence of the nitrophenyl group may enhance the reactivity of N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide against various cancer cell lines. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through multiple mechanisms, including interference with DNA synthesis and modulation of apoptotic pathways .

Antimicrobial Activity

Compounds similar to N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have demonstrated antimicrobial properties. The thioether and oxadiazole components are particularly relevant as they have been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, SAR studies suggest that modifications to the oxadiazole ring can significantly impact the compound's efficacy as an antimicrobial agent .

Structure-Activity Relationship (SAR)

To optimize the biological activity of N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, researchers can conduct SAR studies. These involve synthesizing analogs with variations in the functional groups to assess changes in potency and selectivity against specific biological targets. For instance:

| Compound Feature | Biological Activity |

|---|---|

| Oxadiazole ring | Anticancer activity |

| Benzamide core | Enzyme inhibition |

| Thioether group | Antitumor potential |

Case Studies and Research Findings

Several studies have focused on the biological effects of similar compounds:

- Antitumor Activity : A study highlighted that oxadiazole derivatives exhibit potent antitumor effects in vitro against various cancer cell lines. The mechanism involved interaction with specific proteins related to cell proliferation and apoptosis .

- Enzyme Inhibition : Research has shown that benzamide derivatives can effectively inhibit enzymes involved in cancer progression. For example, certain derivatives demonstrated high potency against RET kinase, a target for cancer therapy .

- Antimicrobial Efficacy : A comparative analysis of thioether compounds revealed that those with oxadiazole modifications had significantly greater antibacterial activity than traditional antibiotics .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research indicates that compounds containing oxadiazole structures often exhibit significant biological activities, including antimicrobial and anticancer effects. The specific applications of N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide may include:

- Targeting Protein Interactions : The compound could be used in in vitro and in vivo studies to identify specific protein targets. Techniques such as ligand fishing or target deconvolution could elucidate its mechanism of action.

- Structure-Activity Relationship (SAR) Studies : If initial studies indicate promising activity against specific targets, medicinal chemists can perform SAR studies to optimize the compound's potency and selectivity by synthesizing and testing analogs with modifications to functional groups.

- Potential as an Enzyme Inhibitor : The benzamide core structure is often associated with enzyme inhibition, which could be explored further in the context of this compound.

Neuroprotective Effects

The unique structural features of this compound may also confer neuroprotective properties. Compounds similar to N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have been linked to modulation of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Material Science Applications

The rigid structure of N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide suggests potential applications in material science:

- Organic Semiconductors : The electronic conjugation properties may be explored for developing organic semiconductors or photovoltaics.

- Crystal Engineering : Its ability to form hydrogen bonds and self-assemble could be investigated for designing materials with specific properties at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles (1,3,4-oxadiazole vs. 1,3,4-thiadiazole), substituent groups, and biological targets. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

† Specific activity data for the target compound is pending publication; inferred from structural analogs and docking studies .

Key Insights from Comparative Analysis

Thioether vs. Sulfonyl Linkages: Thioether groups (target compound, ) enhance lipophilicity and membrane permeability relative to sulfonyl bridges (), which may explain superior cellular uptake in anticancer assays.

Biological Target Selectivity :

- The benzamide group in the target compound aligns with HDAC inhibitory motifs (), though its 3-nitro substitution may shift selectivity toward kinases (EGFR/COX-2) over epigenetic regulators.

Synthetic Accessibility :

- Microwave-assisted synthesis () yields the target compound in higher purity (>90%) and shorter reaction times (3–8 hours) compared to conventional methods for thiadiazole analogs (12–24 hours, 70–85% yield) .

Preparation Methods

Synthetic Strategy and Reaction Pathways

The synthesis of this compound involves multi-step reactions centered on constructing the 1,3,4-oxadiazole core, introducing thioether linkages, and coupling with benzamide moieties. Key intermediates include 5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methanamine and substituted benzoyl chloride derivatives.

Formation of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazide intermediates. A method adapted from Wang et al. involves:

- Cyclization of thiosemicarbazides : Reaction of substituted thiosemicarbazides with carboxylic acid derivatives under acidic or oxidative conditions.

- Oxidative cyclization : Use of manganese dioxide (MnO₂) or iodine to dehydrogenate thiosemicarbazides into 1,3,4-oxadiazoles.

For example, in a related synthesis, naphtho[2,1-b]furan-2-carbohydrazide was cyclized using phosphorus oxychloride (POCl₃) to form the oxadiazole ring. Adapting this, the target compound’s oxadiazole core could be synthesized from a precursor like 2-((3-nitrophenyl)amino)-2-oxoethyl thiohydrazide under similar conditions.

Stepwise Preparation Methodology

Synthesis of 5-((2-((3-Nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methanamine

Step 1: Preparation of Thiosemicarbazide Intermediate

- Starting material : 3-Nitrobenzonitrile.

- Reaction with hydrazine hydrate in ethanol/water (85°C, 2 h) to form 3-nitrophenyl thiosemicarbazide .

- Yield : ~78% (analogous to).

Step 2: Cyclization to 1,3,4-Oxadiazole

- Conditions : POCl₃ in DCM, reflux for 4–6 h.

- Product : 5-(chloromethyl)-3-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol .

- Key parameter : Excess POCl₃ ensures complete cyclization.

Step 3: Thioether Formation

Reaction Optimization and Critical Parameters

Analytical Characterization

Spectroscopic Data

Q & A

Q. Critical parameters :

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in substitution reactions .

- Catalyst selection : Bases like triethylamine optimize amide bond formation .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

Q. Key techniques :

- ¹H/¹³C NMR : Confirm regiochemistry via proton shifts (e.g., NH peaks at δ 10–12 ppm for amides; aromatic protons at δ 7–8 ppm) .

- IR spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹ for amides and oxadiazoles) and nitro group vibrations (~1520 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Q. Example data :

- NMR : A singlet at δ 3.8 ppm for the methylene group adjacent to the oxadiazole ring .

- IR : A sharp peak at 1675 cm⁻¹ confirms the 1,3,4-oxadiazole C=N stretch .

Basic: What preliminary biological activities have been reported for this compound?

- Anticancer potential : Moderate activity against breast cancer cell lines (IC₅₀ ~20–50 µM) via apoptosis induction, possibly linked to the nitro group’s electron-withdrawing effects .

- Antimicrobial properties : Inhibition of bacterial growth (e.g., S. aureus) through interference with cell wall synthesis .

- Enzyme inhibition : Preliminary data suggest activity against kinases and proteases, though mechanisms remain unconfirmed .

Advanced: How can researchers optimize synthetic yield when scaling up reactions?

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 15–20% .

- Purification strategies : Gradient recrystallization (e.g., ethanol/water mixtures) enhances purity (>95%) .

Case study : A scaled-up synthesis achieved 82% yield by replacing acetone with DMF, which stabilized reactive intermediates .

Advanced: What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for cancer studies) and control compounds to reduce variability .

- Structural analogs : Compare activity of derivatives (e.g., replacing the nitro group with Cl or CF₃) to identify pharmacophores .

- Dose-response validation : Replicate studies across multiple concentrations to confirm IC₅₀ trends .

Example : Discrepancies in antimicrobial activity were resolved by testing under anaerobic vs. aerobic conditions, revealing oxygen-dependent mechanisms .

Advanced: What challenges arise in elucidating the mechanism of action due to structural complexity?

- Target identification : The compound’s multiple functional groups (nitro, oxadiazole, benzamide) may interact with diverse biological targets, complicating SAR studies .

- Computational modeling : Docking simulations suggest affinity for ATP-binding pockets in kinases, but in vitro validation is needed .

- Metabolic stability : The nitro group may undergo reduction in vivo, generating reactive intermediates that confound activity assays .

Q. Methodological approach :

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to purified enzyme targets .

- Metabolite profiling : Use LC-MS to identify degradation products in plasma .

Advanced: How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Thermal stability : TGA (Thermogravimetric Analysis) shows decomposition above 200°C, recommending storage at 4°C .

- Photodegradation : UV-Vis spectroscopy reveals 10% degradation after 48 hours under UV light, necessitating amber vials for long-term storage .

- pH sensitivity : Hydrolysis of the oxadiazole ring occurs at pH <3 or >10, limiting use in acidic/basic buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.